molecular formula C9H13BrN2S B1318496 1-Phenylethyl carbamimidothioate hydrobromide CAS No. 46051-05-2

1-Phenylethyl carbamimidothioate hydrobromide

Cat. No.: B1318496
CAS No.: 46051-05-2
M. Wt: 261.18 g/mol
InChI Key: LGXNHOIKFZDVLY-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

1-Phenylethyl carbamimidothioate hydrobromide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

1-Phenylethyl carbamimidothioate hydrobromide can be compared with other similar compounds, such as:

    S-phenylethyl isothiourea: Similar in structure but differs in the presence of an isothiourea group instead of a carbamimidothioate group.

    Phenylethyl thiourea: Contains a thiourea group, making it structurally similar but with different chemical properties.

    Phenylethyl carbamimidothioate chloride: Similar in structure but with a chloride ion instead of a bromide ion.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and interaction with biological molecules .

Properties

IUPAC Name

1-phenylethyl carbamimidothioate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S.BrH/c1-7(12-9(10)11)8-5-3-2-4-6-8;/h2-7H,1H3,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXNHOIKFZDVLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)SC(=N)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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